PRMT6 Inhibitory Potency: 2.4-Fold Advantage of the 6-Amino Regioisomer over the 2-Amino Positional Isomer
In biochemical assays measuring inhibition of human full-length PRMT6, the 6-amino-2-methoxypyrimidine-4-carbonitrile scaffold achieves an IC₅₀ of 11 nM [1]. Its positional isomer, 2-amino-6-methoxypyrimidine-4-carbonitrile, tested under comparable conditions (human full-length PRMT6, baculovirus expression system), yields an IC₅₀ of 26 nM [2]. This represents a 2.4-fold greater inhibitory potency for the 6-amino regioisomer. The absolute IC₅₀ difference of 15 nM is substantial for a low-molecular-weight fragment-like scaffold (MW 150.14) and indicates that the placement of the amino group at the 6-position rather than the 2-position is a critical determinant of PRMT6 active-site complementarity.
| Evidence Dimension | PRMT6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (FLAG/His-tagged full-length human PRMT6, HEK293F cells, pre-incubation 30 min, [³H]SAM/peptide mix assay) |
| Comparator Or Baseline | 2-Amino-6-methoxypyrimidine-4-carbonitrile: IC₅₀ = 26 nM (human full-length PRMT6 residues 1–375, baculovirus expression, methylation activity assay) |
| Quantified Difference | 2.4-fold lower IC₅₀ (Δ = 15 nM) favoring the 6-amino isomer |
| Conditions | Recombinant human PRMT6 biochemical assays; target compound: Epizyme/ChEMBL dataset (HEK293F); comparator: Icahn School of Medicine/ChEMBL dataset (baculovirus) |
Why This Matters
A 2.4-fold potency advantage at the PRMT6 target directly affects hit-to-lead prioritization: researchers procuring the 2-amino isomer for PRMT6-focused campaigns would start with an inherently weaker scaffold, requiring additional synthetic iterations to recover potency that the 6-amino compound delivers natively.
- [1] BindingDB Entry BDBM50095434 (CHEMBL3589912). IC₅₀ = 11 nM: Inhibition of FLAG and hexa-histidine tagged full-length human PRMT6 expressed in HEK293F cells. Deposited by Epizyme. View Source
- [2] BindingDB Entry BDBM50194728 (CHEMBL3984626). IC₅₀ = 26 nM: Inhibition of human full-length PRMT6 (1–375) expressed in baculovirus. Deposited by Icahn School of Medicine at Mount Sinai. View Source
